molecular formula C18H18ClNO2S B5807381 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine

4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine

Cat. No. B5807381
M. Wt: 347.9 g/mol
InChI Key: GQAZHOXNRGTPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine, also known as CBOPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBOPM belongs to the class of morpholine-based compounds and has been found to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine is not fully understood. However, it has been suggested that 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine may exert its biological activity by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to exhibit anti-inflammatory and antioxidant activity, which may be beneficial in the treatment of various inflammatory disorders. Furthermore, 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments include its high purity and high yield, as well as its significant biological activity against cancer cells and inflammatory disorders. However, the limitations of using 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments include its potential toxicity and its lack of specificity for certain cell types.

Future Directions

There are several future directions for the research on 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine. One direction is to investigate the potential use of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is to explore the structure-activity relationship of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine and its analogs to optimize its biological activity and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine and its potential use in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 2-chlorobenzyl chloride with 4-hydroxyphenyl carbonothioic acid morpholine ester in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a strong acid to yield 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine. The synthesis of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been optimized to yield high purity and high yield.

Scientific Research Applications

4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer cells. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to exhibit anti-inflammatory and antioxidant activity. Furthermore, 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]phenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c19-17-4-2-1-3-15(17)13-22-16-7-5-14(6-8-16)18(23)20-9-11-21-12-10-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAZHOXNRGTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(2-Chlorobenzyl)oxy]phenyl}(morpholin-4-yl)methanethione

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